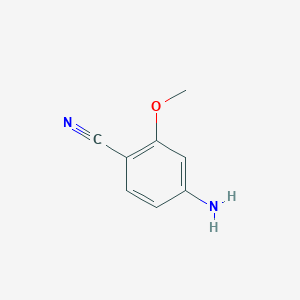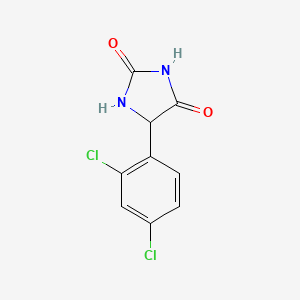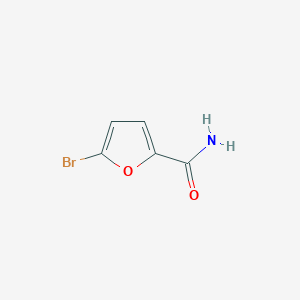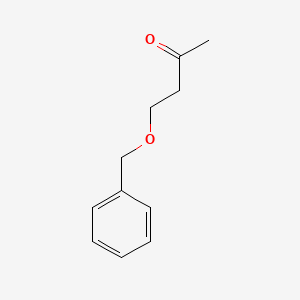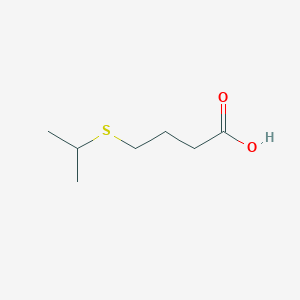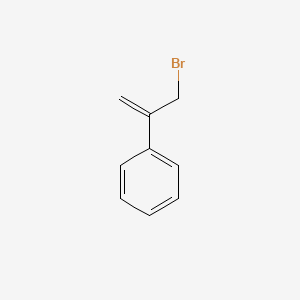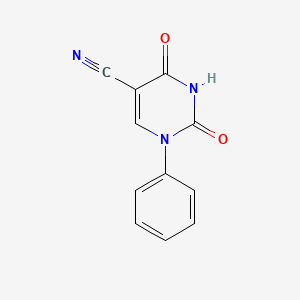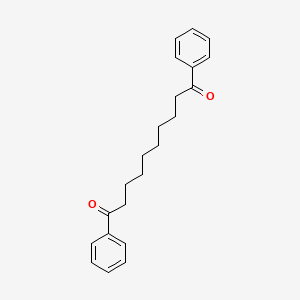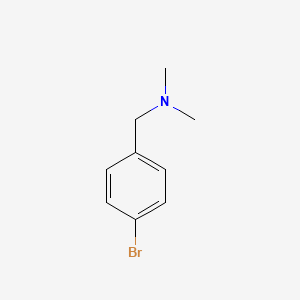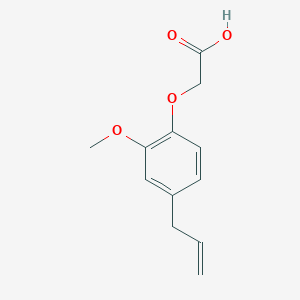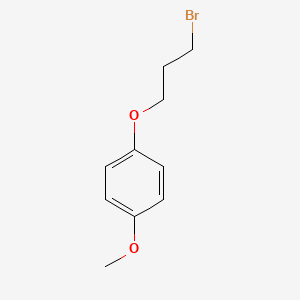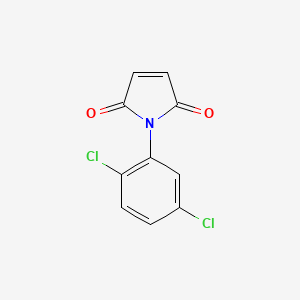
Glycyl-glycyl-cysteine
概要
説明
Glycyl-glycyl-cysteine is a tripeptide composed of two glycine residues and one cysteine residue . It is a derivative of glycylglycine, the simplest dipeptide composed of two glycine residues . Glycylglycine was first synthesized by Emil Fischer and Ernest Fourneau in 1901 by boiling 2,5-diketopiperazine (glycine anhydride) with hydrochloric acid .
Synthesis Analysis
The synthesis of glycyl radical enzymes, which include glycyl-glycyl-cysteine, involves the process of hydrogen atom abstraction from a C-terminally located glycyl residue in the polypeptide chain . This process is catalyzed by an iron–sulfur-containing activating enzyme that utilizes S-adenosylmethionine as a substrate, and a one-electron donor, usually dihydroflavodoxin .Molecular Structure Analysis
The molecular formula of Glycyl-glycyl-cysteine is C7-H13-N3-O4-S . The molecular structure of glycyl radical enzymes, including glycyl-glycyl-cysteine, involves a glycyl radical that is post-translationally installed . This allows for radical-based mechanisms, enabling C-C, C-O, and C-N bond breaking and formation steps .Chemical Reactions Analysis
Glycyl radical enzymes, including glycyl-glycyl-cysteine, are known to catalyze crucial reactions in strict and facultative anaerobes . They generate a substrate-based radical species within the active site, enabling C-C, C-O, and C-N bond breaking and formation steps .科学的研究の応用
Activation of Glycyl Radical Enzymes
Glycyl-glycyl-cysteine plays a role in the activation of glycyl radical enzymes (GREs), which are crucial in the metabolism of anaerobes. GREs catalyze essential reactions and are linked to several diseases. Understanding the activation and catalysis of GREs is vital for developing treatments for diseases associated with their intracellular role .
Colorimetric Sensing of Glucose
The compound has been utilized in the development of enzyme-free colorimetric sensors for glucose. These sensors employ cysteine-functionalized silver nanoparticles, which interact with glucose, leading to a change in optical characteristics that can be measured. This method offers a simple, efficient, and on-site viable approach for the sensitive determination of blood glucose levels .
Cell Culture Applications
Gly-gly-cys is used in cell culture applications due to its stability and bioavailability. It is a component of storage-stable basal media and feeds, supporting a range of cell culture applications. Its stability makes it a preferred choice for preparing media that require long-term consistency .
作用機序
Target of Action
Glycyl-glycyl-cysteine (Gly-gly-cys) primarily targets the Glycyl Radical Enzymes (GREs) . GREs are a group of enzymes that belong to the radical S-adenosylmethionine (SAM) superfamily and utilize a [4Fe-4S] cluster and SAM to catalyze H-atom abstraction from their substrate proteins . They play a pivotal role in the metabolism of strict and facultative anaerobes .
Mode of Action
The mode of action of Gly-gly-cys involves the interaction with its primary targets, the GREs. The activation of GREs is carried out by a GRE-activating enzyme, which introduces a glycyl radical into the Gly radical domain of the GRE .
Biochemical Pathways
Gly-gly-cys affects the biochemical pathways involving GREs. GREs catalyze crucial reactions in strict and facultative anaerobes . They are part of the human gut microbiota and govern key metabolic pathways in their hosts . For example, the deamination of choline catalyzed by the GRE choline trimethylamine-lyase (CutC) has emerged as an important route for the production of trimethylamine, a microbial metabolite associated with both human disease and biological methane production .
Pharmacokinetics
It’s known that the compound can be conjugated on the cysteine residue of certain antibodies via a glycyl-glycyl-phenylalanyl-glycyl (ggfg) peptide linker, which is selectively cleaved by lysosomal enzymes such as cathepsin b and cathepsin l . This suggests that Gly-gly-cys may have unique ADME properties that impact its bioavailability.
Result of Action
The molecular and cellular effects of Gly-gly-cys action involve the production of a glycyl radical. This radical is introduced into the Gly radical domain of the GRE, leading to the activation of the enzyme . This activation enables the GRE to catalyze its specific reactions, leading to various downstream effects such as the production of trimethylamine from choline .
Action Environment
The action of Gly-gly-cys is influenced by various environmental factors. For instance, immune cell stimulation via various environmental factors results in their activation and metabolic reprogramming to aerobic glycolysis . Different immune cells exhibit cell-type-specific metabolic patterns when performing their biological functions . Furthermore, the extreme oxygen sensitivity of GREs argues strongly in favor of these enzymes having evolved before the appearance of molecular oxygen .
Safety and Hazards
将来の方向性
The glycyl radical enzyme family, which includes glycyl-glycyl-cysteine, has been extensively studied recently, leading to the discovery of several new members of the enzyme family . Future research may focus on understanding the activation and catalysis of these enzymes, which could lead to the development of treatments for diseases associated with the intracellular role of these enzymes .
特性
IUPAC Name |
(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4S/c8-1-5(11)9-2-6(12)10-4(3-15)7(13)14/h4,15H,1-3,8H2,(H,9,11)(H,10,12)(H,13,14)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOGEHIWMJMAHT-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CNC(=O)CN)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CNC(=O)CN)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241827 | |
| Record name | Glycyl-glycyl-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-glycyl-cysteine | |
CAS RN |
95416-30-1 | |
| Record name | Glycyl-glycyl-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095416301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyl-glycyl-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



